molecular formula C7H5F3O B1440364 2-(Difluoromethyl)-4-fluorophenol CAS No. 1214326-61-0

2-(Difluoromethyl)-4-fluorophenol

Cat. No.: B1440364
CAS No.: 1214326-61-0
M. Wt: 162.11 g/mol
InChI Key: RZROIDZMOBRNND-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high lipophilicity and the ability to form hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-catalyzed cross-coupling reaction, which can transfer difluoromethyl groups to aromatic rings under stoichiometric and catalytic conditions . Another approach involves the use of difluorocarbene reagents, which can insert difluoromethyl groups into aromatic compounds under mild conditions .

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-fluorophenol often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-4-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluorophenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-(Difluoromethyl)phenol
  • 4-Fluorophenol
  • 2,4-Difluorophenol

Comparison: 2-(Difluoromethyl)-4-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct chemical properties such as enhanced lipophilicity and hydrogen bond formation. Compared to similar compounds, it offers better metabolic stability and bioavailability, making it more suitable for pharmaceutical and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROIDZMOBRNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethyl)-4-fluorophenol
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2-(Difluoromethyl)-4-fluorophenol
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2-(Difluoromethyl)-4-fluorophenol
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2-(Difluoromethyl)-4-fluorophenol
Reactant of Route 6
2-(Difluoromethyl)-4-fluorophenol

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